molecular formula C20H20O4 B2959871 7-ethoxy-6-ethyl-2-methyl-3-phenoxy-4H-chromen-4-one CAS No. 315232-82-7

7-ethoxy-6-ethyl-2-methyl-3-phenoxy-4H-chromen-4-one

Cat. No.: B2959871
CAS No.: 315232-82-7
M. Wt: 324.376
InChI Key: BJTWBYXERFKUSL-UHFFFAOYSA-N
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Description

7-ethoxy-6-ethyl-2-methyl-3-phenoxy-4H-chromen-4-one is a synthetic organic compound with the molecular formula C20H20O4 and a molecular weight of 324.38 g/mol . It belongs to the class of chromen-4-one derivatives, which are known for their diverse biological activities.

Scientific Research Applications

7-ethoxy-6-ethyl-2-methyl-3-phenoxy-4H-chromen-4-one has several scientific research applications, including:

    Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Safety and Hazards

Sigma-Aldrich provides “7-ethoxy-6-ethyl-2-methyl-3-phenoxy-4H-chromen-4-one” as part of a collection of rare and unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final . For safety and hazard information, it’s recommended to refer to the compound’s MSDS .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethoxy-6-ethyl-2-methyl-3-phenoxy-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate phenolic and ketonic precursors under acidic or basic conditions, followed by cyclization and functional group modifications .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

7-ethoxy-6-ethyl-2-methyl-3-phenoxy-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated compounds.

Mechanism of Action

The mechanism of action of 7-ethoxy-6-ethyl-2-methyl-3-phenoxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 7-ethoxy-6-ethyl-3-phenoxy-chromen-4-one
  • 7-ethoxy-6-ethyl-2-methyl-3-phenyl-4H-chromen-4-one
  • 7-ethoxy-2-methyl-3-(4-propyl-phenoxy)-chromen-4-one
  • 6-ethyl-7-methoxy-2-methyl-3-phenoxy-chromen-4-one

Uniqueness

7-ethoxy-6-ethyl-2-methyl-3-phenoxy-4H-chromen-4-one is unique due to its specific substitution pattern on the chromen-4-one core. This unique structure can result in distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

7-ethoxy-6-ethyl-2-methyl-3-phenoxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O4/c1-4-14-11-16-18(12-17(14)22-5-2)23-13(3)20(19(16)21)24-15-9-7-6-8-10-15/h6-12H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJTWBYXERFKUSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OCC)OC(=C(C2=O)OC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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